1-benzyl-5-(chloromethyl)-1H-tetrazole

Organic Synthesis Medicinal Chemistry Regioselectivity

Sourcing regioisomerically pure tetrazole building blocks is a persistent challenge in medicinal chemistry. Unprotected 5-(chloromethyl)-1H-tetrazole undergoes tautomerization and unselective alkylation, yielding intractable 1-/2-substituted mixtures. 1-Benzyl-5-(chloromethyl)-1H-tetrazole (CAS 73963-43-6) resolves this: the N1-benzyl protecting group ensures complete regioselectivity at the C5-chloromethyl position, enabling clean nucleophilic substitution or cross-coupling without isomeric byproducts. Ideal for parallel synthesis of 1,5-disubstituted tetrazole libraries; subsequent hydrogenolytic deprotection reveals the N-H tetrazole for biological evaluation or metal coordination.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
CAS No. 73963-43-6
Cat. No. B1280153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-(chloromethyl)-1H-tetrazole
CAS73963-43-6
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NN=N2)CCl
InChIInChI=1S/C9H9ClN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyGAXBVDIQHTZHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-(chloromethyl)-1H-tetrazole Physicochemical Profile


1-Benzyl-5-(chloromethyl)-1H-tetrazole (CAS 73963-43-6) is a 1,5-disubstituted tetrazole heterocycle bearing a benzyl group at N1 and a reactive chloromethyl handle at C5 [1]. It is a crystalline solid with a molecular formula of C₉H₉ClN₄, a molecular weight of 208.65 g/mol, a melting point of 67–68 °C, a density of 1.349 g/cm³, and a predicted pKa of 0.76 ± 0.10 . This compound serves as a versatile building block in medicinal chemistry and coordination chemistry, primarily due to the orthogonal reactivity of its N1-benzyl protecting group and its C5-chloromethyl electrophilic site .

Why 1-Benzyl-5-(chloromethyl)-1H-tetrazole Is Irreplaceable


Generic substitution of tetrazole building blocks is often misguided due to profound differences in regioisomeric purity, physicochemical properties, and orthogonal reactivity. 1-Benzyl-5-(chloromethyl)-1H-tetrazole is a specifically protected, 1,5-disubstituted tetrazole that avoids the regioisomeric mixtures and low functional group tolerance observed with its 5-(chloromethyl)-1H-tetrazole (unprotected) or 1-benzyl-1H-tetrazole (lacking the C5 electrophile) counterparts [1]. The N1-benzyl group serves as a stable protecting group that can be cleanly removed by catalytic hydrogenation, whereas the unprotected N-H tetrazole is prone to tautomerization and unselective alkylation, yielding mixtures of 1- and 2-substituted products . The C5-chloromethyl group provides a unique electrophilic handle for nucleophilic substitution or cross-coupling reactions, a feature entirely absent in 1-benzyl-1H-tetrazole. Consequently, substituting this compound with an alternative tetrazole derivative would alter reaction outcomes, compromise synthetic efficiency, and introduce unwanted regioisomeric complexity [2].

Evidence-Based Differentiation of 1-Benzyl-5-(chloromethyl)-1H-tetrazole


Regioisomeric Purity vs. Unprotected Tetrazole

The target compound is a single, well-defined 1,5-disubstituted tetrazole regioisomer. In contrast, the unprotected 5-(chloromethyl)-1H-tetrazole exists as an equilibrium mixture of 1H- and 2H-tautomers, leading to the formation of regioisomeric mixtures (typically ~1:2 ratio of 1- to 2-substituted products) upon alkylation or acylation [1]. This regioisomeric promiscuity is a well-documented limitation of unprotected tetrazoles . The N1-benzyl group in the target compound completely blocks tautomerization, ensuring that subsequent reactions at the C5-chloromethyl site proceed with complete regiocontrol, yielding a single product.

Organic Synthesis Medicinal Chemistry Regioselectivity

Crystalline Stability and Handling

1-Benzyl-5-(chloromethyl)-1H-tetrazole is a stable crystalline solid with a sharp melting point of 67–68 °C . In contrast, the unprotected 5-(chloromethyl)-1H-tetrazole has a reported melting point of 85 °C but is also reported to decompose between 150–155 °C, indicating thermal instability [1]. 1-Benzyl-1H-tetrazole, lacking the chloromethyl group, is often a low-melting solid or oil with poorly defined melting characteristics [2]. The well-defined, moderate melting point of the target compound facilitates purification by recrystallization and ensures consistent physical form upon storage and use.

Chemical Procurement Process Chemistry Solid-State Properties

Benzyl Deprotection Orthogonality

The N1-benzyl group of the target compound functions as a robust protecting group that can be quantitatively removed by catalytic hydrogenation (H₂, Pd/C) to yield the corresponding 5-(chloromethyl)-1H-tetrazole . This contrasts with the unprotected 5-(chloromethyl)-1H-tetrazole, which is directly reactive but suffers from regioisomeric promiscuity and potential N-H acidity issues. It also differs from other common protecting groups for tetrazoles (e.g., trityl, SEM), which often require harsh acidic conditions for removal and may not be compatible with acid-sensitive functionalities [1]. The benzyl group offers a mild, neutral deprotection step orthogonal to many other functional groups, enabling convergent synthetic strategies.

Medicinal Chemistry Protecting Group Chemistry Synthetic Methodology

Optimized Lipophilicity Profile

The predicted LogP (octanol-water partition coefficient) for 1-benzyl-5-(chloromethyl)-1H-tetrazole is 1.46 . This value is significantly higher than that of the more polar, unprotected 5-(chloromethyl)-1H-tetrazole (LogP not directly reported, but estimated to be negative due to the acidic N-H and polar tetrazole ring), and lower than that of 1-benzyl-1H-tetrazole (LogP ~1.8 predicted) [1]. A LogP in the 1–3 range is often considered optimal for oral bioavailability and membrane permeability [2]. The target compound's intermediate lipophilicity, conferred by the balance of the hydrophobic benzyl group and the polar chloromethyl and tetrazole moieties, may provide a favorable ADME profile for lead optimization.

Medicinal Chemistry ADME Drug Design

Key Applications of 1-Benzyl-5-(chloromethyl)-1H-tetrazole


Regiocontrolled Synthesis of Tetrazole Libraries

The target compound is ideally suited for the parallel synthesis of 1-benzyl-5-substituted tetrazole libraries. Its pre-installed benzyl protecting group ensures that all subsequent reactions at the C5-chloromethyl position (e.g., nucleophilic substitution, cross-coupling) proceed with complete regioselectivity, yielding a single product per reaction. This avoids the formation of regioisomeric mixtures that plague syntheses starting from unprotected 5-(chloromethyl)-1H-tetrazole [1]. The resulting library members can then be globally deprotected by mild hydrogenolysis to reveal the corresponding 5-substituted-1H-tetrazoles for biological evaluation.

Tetrazolylmethyl-Containing Ligand Preparation

1-Benzyl-5-(chloromethyl)-1H-tetrazole has been specifically highlighted as an 'easily accessible, benzyl-protected synthon' for the convergent introduction of the tetrazolylmethyl moiety into multidentate ligands . The chloromethyl group can be used to alkylate nitrogen or sulfur nucleophiles, installing the tetrazole unit as a pendant coordinating group. The benzyl protecting group remains intact during ligand assembly and can be cleanly removed by hydrogenolysis, liberating the N-H tetrazole for metal coordination. This strategy was successfully demonstrated in the synthesis of a hexadentate EDTA analog bearing four tetrazole rings .

Antibacterial Agents with Synergistic Potential

While direct MIC data for the exact compound is not available in public literature, structurally related 5-substituted benzyl tetrazoles have demonstrated promising antibacterial activity, with MIC values in the range of 125–250 µg/mL against E. coli and S. aureus, and pronounced synergistic effects when combined with trimethoprim (MIC reductions to 0.98–7.81 µg/mL) . The target compound's chloromethyl group provides a versatile handle for further derivatization to optimize potency and synergy. Given its favorable LogP and the established antibacterial scaffold, it is a rational starting point for medicinal chemistry campaigns targeting resistant bacterial strains [1].

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